REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[cH:9][c:10]([C:19]([F:20])([F:21])[F:22])[c:11]([CH2:14][CH2:15][CH2:16][CH2:17][F:18])[cH:12][cH:13]1)([CH3:5])([CH3:6])[CH3:23].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[NH2:7][c:8]1[cH:9][c:10]([C:19]([F:20])([F:21])[F:22])[c:11]([CH2:14][CH2:15][CH2:16][CH2:17][F:18])[cH:12][cH:13]1
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Name
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CC(C)(C)OC(=O)Nc1ccc(CCCCF)c(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1ccc(CCCCF)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Nc1ccc(CCCCF)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |